molecular formula C4H9Cl2N3S B1446052 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride CAS No. 1523571-16-5

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

Cat. No. B1446052
CAS RN: 1523571-16-5
M. Wt: 202.11 g/mol
InChI Key: XVHVZRGTKTXSRK-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C4H9Cl2N3S . The average mass of this compound is 202.105 Da and the monoisotopic mass is 200.989426 Da .


Molecular Structure Analysis

The molecular structure of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride consists of a thiadiazole ring attached to an ethanamine group . The InChI code for this compound is 1S/C5H9N2S.ClH/c6-2-1-5-7-3-4-8-5;/h3-4,8H,1-2,6H2;1H .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-thiadiazole nucleus have shown promising anticancer activity . For instance, thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and investigated for their antiproliferative potential. Some of these analogues showed comparable efficacy to doxorubicin, a common anticancer drug .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens . In one study, newly synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, with some compounds showing potent antimicrobial activity .

Antioxidant Potential

Thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety were also evaluated for their antioxidant potential . One of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .

Antifungal Activity

1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antifungal activity . The results of these studies have shown that some of these compounds have potent antifungal activity against strains such as T. harzianum and A. niger .

Anti-Inflammatory and Analgesic Activity

Compounds containing the 1,3,4-thiadiazole nucleus have been found to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new therapeutic substances in this field .

Antiviral Activity

1,3,4-Thiadiazole derivatives have also been studied for their antiviral activity . The diverse pharmacological impacts of 1,3,4-Thiadiazole highlight its significant potential as a structural scaffold for the development of novel antiviral agents .

properties

IUPAC Name

2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVZRGTKTXSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

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